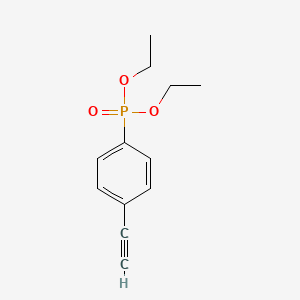

Diethyl (4-ethynylphenyl)phosphonate

Description

Contextualization of Ethynylphenylphosphonate Derivatives in Contemporary Organic and Polymer Chemistry

Ethynylphenylphosphonate derivatives, a class of compounds to which Diethyl (4-ethynylphenyl)phosphonate belongs, are recognized for their dual reactivity. The ethynyl (B1212043) group serves as a handle for various coupling reactions, most notably the Sonogashira coupling and azide-alkyne cycloadditions, often referred to as "click chemistry". specificpolymers.comvulcanchem.com These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures under mild conditions. vulcanchem.com The Sonogashira coupling, for instance, allows for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. vulcanchem.com

In polymer chemistry, the presence of the ethynyl group allows these derivatives to act as monomers in polymerization reactions. Specifically, they can be used to synthesize substituted polyacetylenes, a class of conjugated polymers with interesting optical and electronic properties. The phosphonate (B1237965) group, on the other hand, imparts valuable properties to the resulting materials, such as improved solubility, flame retardancy, and the potential for post-polymerization modification. nih.gov Organophosphorus flame retardants are known for their efficiency and for producing fewer toxic and corrosive byproducts upon decomposition. nih.gov

The phosphonate moiety itself is a key functional group in medicinal chemistry and materials science. Phosphonates are structural analogues of phosphates and are often used to mimic phosphate (B84403) groups in biological systems due to their increased stability against hydrolysis. researchgate.net In materials science, the phosphonate group can be hydrolyzed to phosphonic acid, which can strongly coordinate to metal oxides, making these compounds useful as surface modifiers, adhesion promoters, or as components in the formation of metal-organic frameworks.

Significance of this compound as a Multifunctional Building Block and Precursor

The significance of this compound lies in its capacity to act as a versatile building block, enabling the synthesis of a diverse range of molecules and materials. Its multifunctionality stems from the distinct reactivity of its ethynyl and diethyl phosphonate groups.

The terminal alkyne is amenable to a variety of transformations:

Polymerization: It can undergo polymerization, particularly with rhodium catalysts, to produce high molecular weight poly(phenylacetylene)s. These polymers can adopt helical structures, and their properties can be further tuned by modifying the phosphonate side chains. nih.gov

Sonogashira Coupling: The ethynyl group can readily participate in Sonogashira coupling reactions with various aryl or vinyl halides. This allows for the extension of the conjugated system and the synthesis of more complex aromatic structures.

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that can be used to link the ethynylphenylphosphonate unit to molecules containing an azide (B81097) group, forming stable triazole linkages. scispace.com This is particularly useful for the synthesis of functional polymers, bioconjugates, and dendrimers.

The diethyl phosphonate group offers further opportunities for functionalization:

Hydrolysis: The phosphonate ester can be hydrolyzed to the corresponding phosphonic acid. This transformation is particularly useful for improving the water solubility of polymers or for creating materials that can adhere to metal oxide surfaces.

Modification: The P-C bond is stable, but the P-O-C ester linkages can be modified. This allows for the introduction of other functional groups or for the tuning of the physical properties of the molecule or resulting polymer.

The interplay of these two functional groups makes this compound a precursor for materials with tailored properties. For example, it can be polymerized and then functionalized via the phosphonate group, or it can be incorporated into a larger molecule via its ethynyl group before further transformations.

Overview of Principal Research Trajectories and Applications Involving this compound

The research involving this compound is primarily focused on leveraging its unique structure to create novel functional materials. The main research trajectories can be summarized as follows:

Advanced Polymer Synthesis: A significant area of research is its use as a monomer for the synthesis of stereoregular poly(phenylacetylene)s with helical conformations. nih.gov Research in this area focuses on controlling the polymerization process to achieve desired molecular weights and helicity. The resulting polymers are being investigated for applications in chiral separations, asymmetric catalysis, and as circularly polarized luminescence materials.

| Polymerization of this compound | |

| Catalyst | Rhodium complexes (e.g., [Rh(nbd)Cl]₂) |

| Polymerization Type | Living polymerization |

| Resulting Polymer | High-molecular-weight poly(phenylacetylene)s (>10⁴ g/mol ) |

| Key Feature | Formation of helical structures |

| Post-Polymerization Modification | Hydrolysis of phosphonate esters to phosphonic acids |

| Properties of Modified Polymer | Enhanced solubility and potential for chiral induction |

Functional Materials for Surfaces and Interfaces: The ability of the phosphonate group (after hydrolysis to phosphonic acid) to bind to metal oxide surfaces is a key area of interest. This makes this compound a potential precursor for creating self-assembled monolayers on surfaces, modifying the properties of nanoparticles, or developing new composite materials.

Flame Retardant Materials: The presence of phosphorus in the phosphonate group makes this compound and its derivatives attractive as flame retardants. nih.gov Research is directed towards incorporating this molecule into various polymer backbones to enhance their fire resistance. The mechanism of flame retardancy often involves the formation of a protective char layer upon combustion.

| Potential Applications in Flame Retardancy | |

| Mechanism | Condensed phase action (char formation) |

| Advantages of Phosphorus-based Retardants | Low toxicity of combustion products, reduced smoke emission |

| Potential Polymer Matrices | Polyurethanes, epoxy resins, polyesters |

Optoelectronic Materials: While less explored for this specific molecule, ethynylphenyl derivatives and phosphonates, in general, are used in the development of materials for organic electronics. The conjugated backbone that can be formed using the ethynylphenyl unit, combined with the processability and potential for electronic modification offered by the phosphonate group, suggests potential research directions in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

| Potential in Optoelectronic Materials | |

| Relevant Moiety | Ethynylphenyl group for π-conjugation |

| Role of Phosphonate Group | Improved solubility, processability, and potential for surface anchoring |

| Potential Applications | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs) |

Structure

2D Structure

3D Structure

Properties

CAS No. |

366017-62-1 |

|---|---|

Molecular Formula |

C12H15O3P |

Molecular Weight |

238.22 g/mol |

IUPAC Name |

1-diethoxyphosphoryl-4-ethynylbenzene |

InChI |

InChI=1S/C12H15O3P/c1-4-11-7-9-12(10-8-11)16(13,14-5-2)15-6-3/h1,7-10H,5-6H2,2-3H3 |

InChI Key |

VMNLJZCVBATJGP-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C1=CC=C(C=C1)C#C)OCC |

Origin of Product |

United States |

Reactivity and Transformational Chemistry of Diethyl 4 Ethynylphenyl Phosphonate

Alkyne Functionalization and Click Chemistry Applications

The terminal alkyne group of Diethyl (4-ethynylphenyl)phosphonate is highly amenable to cycloaddition reactions, particularly those categorized under the umbrella of "click chemistry." These reactions are known for their high efficiency, selectivity, and mild reaction conditions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent click reaction that facilitates the covalent linkage of molecules. In this reaction, the terminal alkyne of this compound reacts with an organic azide (B81097) in the presence of a copper(I) catalyst. This process is a highly efficient and regioselective 1,3-dipolar cycloaddition that yields a stable 1,4-disubstituted 1,2,3-triazole ring.

The reaction proceeds under mild conditions, often in a mixture of water and an organic solvent like ethanol, using catalytic amounts of copper sulfate (B86663) and a reducing agent such as sodium ascorbate (B8700270) to generate the active Cu(I) species in situ. The resulting triazole linkage is chemically robust and serves as a stable bridge connecting the phenylphosphonate (B1237145) unit to another molecular entity, enabling the synthesis of complex architectures and functional materials.

Surface Grafting via Huisgen Cycloaddition on Metal Oxide Substrates

The principles of click chemistry can be extended to modify the surfaces of materials, a process known as surface grafting. The Huisgen cycloaddition provides a powerful method for covalently attaching this compound to various substrates, including metal oxides.

To achieve this, the surface of the metal oxide (e.g., silica (B1680970), titania, or zirconia) is first functionalized with azide groups. This can be accomplished by treating the surface with an azide-containing silane (B1218182) coupling agent. Subsequently, the azide-functionalized surface is exposed to this compound in the presence of a Cu(I) catalyst. The ensuing click reaction forms a stable triazole linkage, effectively grafting the phosphonate-containing molecule onto the substrate. This method allows for the creation of tailored surfaces with specific chemical properties imparted by the phosphonate (B1237965) group, such as altered hydrophilicity, coordination sites for metal ions, or flame retardancy.

Polymerization Behavior of this compound Monomers

The ethynyl (B1212043) group also serves as a polymerizable unit, allowing this compound to act as a monomer in the synthesis of substituted poly(phenylacetylene)s. These polymers are of significant interest due to their unique electronic and chiroptical properties.

Stereospecific Polymerization to Poly(phenylacetylene)s

This compound can undergo stereospecific polymerization to yield poly(phenylacetylene)s (PPAs) with a controlled cis-transoidal geometry. This is typically achieved using rhodium-based catalysts, such as [Rh(nbd)Cl]₂ (nbd = 2,5-norbornadiene). These catalysts promote a living polymerization mechanism, which allows for the synthesis of polymers with well-defined molecular weights and narrow molar mass distributions. The resulting polymer, poly(this compound), possesses a backbone of conjugated double bonds with pendant diethyl phosphonate-substituted phenyl groups.

| Polymerization Parameter | Description |

| Monomer | This compound |

| Catalyst System | Rhodium-based complexes, e.g., [Rh(nbd)Cl]₂ |

| Polymer Structure | Poly(phenylacetylene) with pendant phosphonate groups |

| Polymer Geometry | Predominantly cis-transoidal |

| Polymerization Type | Living polymerization, allowing for controlled molecular weight |

This table summarizes the key aspects of the stereospecific polymerization of this compound.

Investigations into Macromolecular Helicity Induction in Poly(phenylacetylene)s

While the synthesized poly(phenylacetylene) chain is achiral, its regular cis-transoidal structure allows it to adopt a helical conformation in solution. acs.orgjst.go.jp This helicity is dynamic, with an equal population of right-handed (P) and left-handed (M) helices, resulting in no net optical activity. However, a predominantly one-handed helical conformation can be induced through noncovalent interactions with chiral molecules. acs.orgacs.org

For polymers derived from this compound, this is often achieved after hydrolysis of the diethyl ester groups to the corresponding phosphonic acid pendants. acs.org The resulting poly(4-ethynylphenyl)phosphonic acid can then form acid-base complexes with chiral amines. acs.org This interaction forces the polymer backbone to twist into a preferred helical sense, which can be detected by induced circular dichroism (ICD) signals in the UV-visible region. acs.org This induced helicity can even be "memorized" if the chiral amine is removed and replaced with an achiral diamine, demonstrating the stability of the induced helical structure. acs.org

Chemical Modifications of the Phosphonate Ester Moiety

The diethyl phosphonate group is not merely a passive substituent; it is a reactive handle that allows for further chemical modifications of the molecule or the corresponding polymer. These transformations can alter the solubility, functionality, and binding properties of the material.

A primary modification is the hydrolysis of the diethyl ester to the corresponding phosphonic acid. This is commonly achieved by treatment with reagents such as bromotrimethylsilane (B50905) (TMSBr) followed by methanolysis, or by heating with concentrated hydrobromic acid. The resulting phosphonic acid group significantly increases the polarity and water solubility of the molecule and provides a strong binding site for metal oxides.

Furthermore, the phosphonate ester can undergo chemoselective substitution reactions. Using activators like triflic anhydride, one of the ethoxy groups can be selectively replaced by a variety of nucleophiles. This allows for the synthesis of mixed phosphonates (by adding a different alcohol), phosphonamidates (by adding an amine), and phosphonothioates (by adding a thiol). This modular approach enables the fine-tuning of the chemical properties of the phosphonate moiety for specific applications.

| Reaction Type | Reagents | Product |

| Hydrolysis | 1. TMSBr, 2. MeOH or H₂O | Phosphonic Acid |

| Substitution | Triflic Anhydride, Alcohol (R'OH) | Mixed Phosphonate Ester |

| Substitution | Triflic Anhydride, Amine (R'₂NH) | Phosphonamidate |

| Substitution | Triflic Anhydride, Thiol (R'SH) | Phosphonothioate |

This table outlines common chemical modifications of the diethyl phosphonate ester moiety.

Hydrolysis of Diethyl Ester Groups to Phosphonic Acid Pendants

The complete hydrolysis of this compound to its corresponding (4-ethynylphenyl)phosphonic acid involves the cleavage of both P-O-C ester bonds. This transformation is a common and crucial step in modifying the properties of the molecule, for instance, to increase its water solubility or to prepare it for further reactions where the phosphonic acid group is required. Several methods are generally employed for the hydrolysis of diethyl arylphosphonates, which are applicable to this compound.

Acid-Catalyzed Hydrolysis:

A prevalent method for the dealkylation of diethyl phosphonates is through acid-catalyzed hydrolysis. beilstein-journals.orgnih.gov This typically involves heating the phosphonate ester in the presence of a strong mineral acid, such as concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr). beilstein-journals.orgnih.gov The reaction proceeds in a stepwise manner, with the initial hydrolysis yielding the monoethyl ester, which is then further hydrolyzed to the final phosphonic acid. The harsh reaction conditions, including elevated temperatures (reflux) and prolonged reaction times, are often necessary to drive the reaction to completion. nih.gov

A general representation of the two-step acid-catalyzed hydrolysis is shown below:

Step 1: this compound → Monoethyl (4-ethynylphenyl)phosphonate

Step 2: Monoethyl (4-ethynylphenyl)phosphonate → (4-ethynylphenyl)phosphonic acid

McKenna Reaction (Silyl-Mediated Hydrolysis):

A milder and often more efficient method for the dealkylation of phosphonate esters is the McKenna reaction. d-nb.infobeilstein-journals.org This two-step procedure involves the reaction of the diethyl phosphonate with a silyl (B83357) halide, most commonly bromotrimethylsilane (TMSBr), followed by solvolysis (e.g., with methanol (B129727) or water). d-nb.infobeilstein-journals.org The first step results in the formation of a bis(trimethylsilyl) phosphonate intermediate, which is highly susceptible to hydrolysis. This method often proceeds under much gentler conditions and can provide higher yields compared to acid hydrolysis, particularly for sensitive substrates. d-nb.info

The general mechanism involves the nucleophilic attack of the phosphonate oxygen on the silicon atom of TMSBr, leading to the cleavage of the ethyl group. This process is repeated for the second ethyl group, followed by the hydrolysis of the silyl esters.

Illustrative Reaction Conditions for Hydrolysis of Diethyl Arylphosphonates:

| Method | Reagents and Conditions | Product | Typical Yields |

| Acid Hydrolysis | Concentrated HCl, Reflux, several hours | (4-ethynylphenyl)phosphonic acid | Moderate to High |

| Acid Hydrolysis | Concentrated HBr, Reflux, several hours | (4-ethynylphenyl)phosphonic acid | Moderate to High |

| McKenna Reaction | 1. Bromotrimethylsilane (TMSBr) 2. Methanol/Water | (4-ethynylphenyl)phosphonic acid | High |

Note: The yields are generalized based on literature for analogous arylphosphonates, as specific data for this compound was not found.

Formation of Monoethyl Ester Derivatives and Their Reactivity Profiles

The selective hydrolysis of one of the two ethyl ester groups of this compound results in the formation of monoethyl (4-ethynylphenyl)phosphonate. These monoesters are valuable intermediates as they possess both an acidic proton and an ester group, allowing for differential reactivity.

Base-Catalyzed Monohydrolysis:

The selective formation of phosphonic acid monoesters is typically achieved through controlled saponification using a stoichiometric amount of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an aqueous or mixed aqueous-organic solvent system. nih.govresearchgate.net The reaction temperature is a critical parameter and is generally kept low to prevent the hydrolysis of the second ester group. researchgate.net The principle behind this selectivity lies in the fact that the monoanion formed after the first hydrolysis is less susceptible to further nucleophilic attack by the hydroxide ion compared to the neutral diester.

Reactivity of Monoethyl (4-ethynylphenyl)phosphonate:

The resulting monoethyl (4-ethynylphenyl)phosphonate is an amphiphilic molecule with a reactive profile that includes:

Further Hydrolysis: The remaining ethyl ester can be cleaved under more forcing acidic or basic conditions to yield the corresponding phosphonic acid.

Esterification: The acidic proton can be deprotonated, and the resulting anion can be reacted with an alkylating agent to form a mixed phosphonate diester.

Coupling Reactions: The phosphonic acid monoester can be activated (e.g., with thionyl chloride) to form a reactive phosphoryl chloride intermediate, which can then be coupled with alcohols or amines to produce mixed phosphonate esters or phosphonamidates, respectively.

General Conditions for Selective Monohydrolysis of Diethyl Arylphosphonates:

| Reagent | Stoichiometry (Base:Diester) | Solvent | Temperature | Product |

| NaOH | ~1:1 | Water/Ethanol | 0 °C to room temperature | Monoethyl (4-ethynylphenyl)phosphonate |

| KOH | ~1:1 | Water/THF | 0 °C to room temperature | Monoethyl (4-ethynylphenyl)phosphonate |

Note: The conditions presented are based on general procedures for the selective monohydrolysis of analogous diethyl arylphosphonates.

Advanced Applications and Material Science Contributions of Diethyl 4 Ethynylphenyl Phosphonate Derivatives

Development of Helical Polymer Systems

Derivatives of Diethyl (4-ethynylphenyl)phosphonate are instrumental in the synthesis of stereoregular poly(phenylacetylene)s, which serve as platforms for developing advanced helical polymer systems. The phosphonic acid groups, obtained after hydrolysis of the diethyl ester, act as functional pendants that can interact with other molecules to induce and control the polymer's three-dimensional structure.

Exploration of Memory of Macromolecular Helicity Phenomena

A significant feature of these phosphonate-bearing poly(phenylacetylene)s is their ability to exhibit "macromolecular helicity memory". acs.orgacs.org This phenomenon occurs when the chiral amine, which initially induces the helical conformation, is completely removed and replaced with a suitable achiral compound. acs.org The polymer retains the induced helical structure, effectively "remembering" the chirality of the original template molecule. nih.gov

This memory is dynamic in nature; the helical structure will spontaneously disappear if the achiral amine is removed by a stronger acid, indicating that the memory is not permanently locked. nih.gov The persistence of this memory can be remarkably long, in some cases lasting for over a month at ambient temperatures. acs.orgulsu.ru This dynamic yet persistent memory opens avenues for creating chiroptical materials where the helical structure can be switched or erased. Further research has demonstrated that this dynamic memory can be "stored" or made permanent by subsequent chemical reactions, such as the enantioselective esterification of the pendant phosphonate (B1237965) groups, which generates a stable phosphorus stereogenic center. nih.gov

Influence of Achiral Amines on Helicity Retention and Stability

The stability and retention of the macromolecular helicity memory are highly dependent on the structure of the achiral amine used to replace the initial chiral inducer. acs.org Studies have revealed a stark contrast in the effectiveness of different types of achiral amines. While achiral diamines and oligoamines are successful in maintaining the induced helical structure, achiral monoamines are not efficient at preserving the helicity. acs.org

The stability of the memorized helix is also influenced by the concentration of the achiral amines. acs.org Although the memory can gradually decline over time, the interaction with multivalent amines (diamines and oligoamines) provides the necessary stabilization to maintain the helical conformation for extended periods. acs.org This selective interaction underscores the importance of multidentate binding in stabilizing the memorized polymer structures.

Table 1: Helicity Induction and Memory in Poly(phenylacetylene)s with Phosphonate Pendants This interactive table summarizes the process of inducing and memorizing helical structures.

| Step | Compound/Agent | Interaction | Outcome | Citation |

|---|---|---|---|---|

| 1. Polymer Synthesis | This compound | Polymerization & Hydrolysis | Poly(phenylacetylene) with phosphonic acid pendants | acs.org |

| 2. Helicity Induction | Chiral Amines | Noncovalent acid-base complexation | Predominantly one-handed helical conformation (ICD signal) | acs.orgacs.org |

| 3. Chiral Template Removal | Washing/Separation | Removal of chiral amines | Loss of helicity if no replacement | acs.orgnih.gov |

| 4. Helicity Memory | Achiral Diamines or Oligoamines | Replacement of chiral amines | Retention of the induced helical structure for an extended period | acs.orgacs.org |

| 5. Memory Failure | Achiral Monoamines | Replacement of chiral amines | Inefficient retention of the helical structure | acs.org |

Functional Materials for Heterogeneous Catalysis and Surface Engineering

The unique chemical properties of this compound, particularly its terminal ethynyl (B1212043) group, make it a valuable building block for the creation of functional materials for surface engineering and heterogeneous catalysis.

Design and Synthesis of Insulated π-Conjugated Azido (B1232118) Scaffolds Incorporating this compound Units

To overcome the challenge of molecular aggregation in organic-inorganic hybrid devices, insulated π-conjugated scaffolds have been developed. researchgate.net These scaffolds feature a π-conjugated backbone with a reactive azido group, which is sterically shielded or "insulated" by covalently linking bulky groups like permethylated α-cyclodextrin. This insulation prevents undesirable π-π interactions between adjacent molecules when they are immobilized on a surface. researchgate.netnih.gov

The terminal azido group on the scaffold is designed for efficient and specific surface functionalization via Huisgen cycloaddition, a type of "click chemistry". researchgate.net Molecules containing a terminal alkyne, such as this compound, can be covalently attached to the scaffold-modified surface. This stepwise functionalization allows for the precise and uniform modification of metal oxide surfaces, such as zinc oxide or titanium dioxide, creating well-defined hybrid interfaces. researchgate.net The success of this surface immobilization and subsequent cycloaddition has been confirmed using techniques like Fourier-transform infrared (FT-IR) spectroscopy and X-ray photoelectron spectroscopy. researchgate.net

Integration into Electrocatalytic Systems for Redox Reactions

The precisely functionalized surfaces described above serve as effective platforms for heterogeneous catalysis, including electrocatalytic systems for redox reactions. researchgate.net By attaching specific functional molecules to the insulated scaffolds, tailored catalytic surfaces can be engineered.

For example, a fluorine-doped tin oxide electrode modified with these scaffolds, and subsequently functionalized with a cobalt(II) chlorin (B1196114) complex via the click reaction, demonstrated effective electrocatalytic activity. This system was shown to selectively reduce oxygen (O2) to hydrogen peroxide (H2O2). researchgate.net In another application, a similar scaffold system on titanium dioxide nanoparticles, sensitized with an iridium(III) dye, was used for photocatalytic hydrogen (H2) generation. researchgate.net These examples highlight the utility of the insulated azido scaffold approach, which uses ethynyl-terminated molecules, in creating robust and efficient electrocatalytic systems for important redox reactions. researchgate.net

Table 2: Application in Heterogeneous Electrocatalysis This interactive table outlines the components and function of the electrocatalytic system.

| Component | Material/Molecule | Role | Desired Reaction | Citation |

|---|---|---|---|---|

| Surface | Metal Oxide (e.g., ZnO, FTO, TiO2) | Solid support for the catalytic system | - | researchgate.net |

| Scaffold | Insulated π-conjugated azido scaffold | Provides uniform, non-aggregated surface attachment points | - | researchgate.net |

| Linker | This compound (or similar ethynyl molecule) | Covalently attaches the catalyst to the scaffold via Huisgen cycloaddition | - | researchgate.net |

| Catalyst | Cobalt(II) chlorin or Iridium(III) dye | Active site for the redox reaction | Electrocatalytic O2 reduction to H2O2 or Photocatalytic H2 generation | researchgate.net |

Application in Photocatalytic Systems for Hydrogen Generation

The quest for clean and sustainable energy has propelled research into photocatalytic hydrogen generation, a process that utilizes semiconductor materials to split water into hydrogen and oxygen using light as an energy source. The efficiency of these systems often hinges on the effective separation of photogenerated electron-hole pairs and the promotion of charge transfer to catalytic sites. Derivatives of this compound are emerging as key components in the design of sophisticated photocatalytic assemblies for enhanced hydrogen evolution.

The primary role of the phosphonate moiety is to act as a strong and stable anchor to the surface of semiconductor photocatalysts, most notably titanium dioxide (TiO2). utah.edunih.gov This covalent attachment is crucial for creating durable and efficient photocatalytic systems. Surface modification of TiO2 with phosphate (B84403) or phosphonate groups has been shown to influence the photocatalytic activity by altering the surface properties and reaction pathways. utah.edunih.gov For instance, the presence of surface-bound phosphate can accelerate hydroxyl radical attack while hindering direct hole oxidation, thereby tuning the photocatalytic process. utah.edu

The ethynyl group on the phenyl ring of this compound provides a versatile handle for the attachment of photosensitizers or co-catalysts through highly efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.netnih.gov This allows for the modular construction of complex photocatalytic systems. For example, a photosensitizer (dye molecule) can be functionalized with an azide (B81097) group and then "clicked" onto the ethynyl group of the phosphonate-anchored molecule. Upon illumination, the dye absorbs light and injects an electron into the conduction band of the TiO2, which then reduces protons to generate hydrogen. This strategy of using organic dyes as photosensitizers to enhance hydrogen evolution under visible light has proven effective. nih.govsemanticscholar.org

Table 1: Research Findings on Phosphonate-Modified Photocatalysts

| Photocatalyst System | Modification | Key Finding | Impact on Hydrogen Generation |

| Pt/TiO2 | Eosin Y sensitization with phosphate modification | Enhanced photocatalytic activity under visible light. nih.gov | Promoted hydrogen evolution due to improved charge transfer. nih.gov |

| TiO2 | Surface-bound phosphate | Altered reaction pathways, favoring hydroxyl radical attack. utah.edu | Potentially enhances degradation of certain pollutants, which can be coupled with hydrogen evolution. utah.edu |

| C-TiO2 | Carbon modification from an organic precursor | Increased light absorption and charge separation. mdpi.com | Resulted in a 5.5-fold increase in H2 evolution activity compared to bare TiO2. mdpi.com |

The ability to create well-defined molecular assemblies on the photocatalyst surface using this compound derivatives allows for precise control over the photocatalytic process, leading to more efficient and robust systems for solar hydrogen production.

Construction of Well-Defined Organic-Inorganic Hybrid Interfaces

Derivatives of this compound serve as ideal molecular linkers for constructing these hybrid interfaces. The phosphonate group forms strong, covalent bonds with a variety of metal oxides, including aluminum oxide and hafnium oxide, creating a robust self-assembled monolayer (SAM). rsc.orgnih.gov The binding of phosphonates to these surfaces can occur in monodentate, bidentate, or tridentate modes, leading to a more stable linkage compared to other anchoring groups like carboxylates. nih.gov

Once the phosphonate anchor is in place, the outward-facing ethynyl group is available for further chemical modification. This "clickable" functionality is a powerful tool for building complex, three-dimensional structures on the inorganic surface. rsc.orgnih.gov Through CuAAC, a wide array of organic molecules, polymers, or biomolecules functionalized with azides can be covalently attached to the surface-bound phosphonate monolayer. nih.govnih.gov This approach allows for the precise engineering of the surface properties of the inorganic material, tailoring it for specific applications.

Table 2: Properties of Phosphonate-Based Organic-Inorganic Interfaces

| Inorganic Substrate | Organic Moiety | Interfacial Bonding | Key Properties |

| Aluminum Oxide | n-Alkyl phosphonic acids | Mono-, bi-, or tridentate phosphonate binding. nih.gov | Forms well-ordered and stable self-assembled monolayers. nih.gov |

| Titanium Dioxide | Azidobenzyl phosphonic acid | Covalent phosphonate attachment. rsc.org | Enables subsequent "click" reactions for further surface functionalization. rsc.org |

| Metal Oxides | Multifunctional phosphonic acids | Robust covalent bonding. rsc.org | Can function as dielectric and interface modification layers in organic electronics. rsc.org |

The construction of these well-defined organic-inorganic hybrid interfaces is crucial for the development of advanced electronic devices, sensors, and biocompatible materials. The ability of this compound derivatives to form a stable, functionalizable platform on inorganic surfaces makes them a valuable component in the materials scientist's toolkit.

Spectroscopic and Computational Investigations of Diethyl 4 Ethynylphenyl Phosphonate and Its Derivatives

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural verification and analysis of Diethyl (4-ethynylphenyl)phosphonate. They allow for the elucidation of its chemical structure, the monitoring of its reactions, and the characterization of surfaces and polymers functionalized with this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural confirmation of this compound and its derivatives. researchgate.net Through ¹H, ¹³C, and ³¹P NMR, the precise chemical environment of each atom in the molecule can be determined.

In ¹H NMR spectroscopy, the ethoxy groups (–OCH₂CH₃) of the phosphonate (B1237965) moiety typically exhibit a characteristic triplet for the methyl (CH₃) protons and a doublet of quartets for the methylene (B1212753) (CH₂) protons due to coupling with both the adjacent methyl protons and the phosphorus atom. rsc.org The aromatic protons on the phenyl ring appear as doublets in the aromatic region of the spectrum, and the terminal ethynyl (B1212043) proton (–C≡C-H) gives a distinct singlet.

¹³C NMR provides information on the carbon skeleton. The carbon atoms of the ethoxy groups, the aromatic ring, and the ethynyl group each resonate at characteristic chemical shifts. The carbon atom directly bonded to the phosphorus atom (C-P) shows a large coupling constant, which is a key indicator of the phosphonate group's attachment to the phenyl ring.

³¹P NMR is particularly diagnostic for phosphorus-containing compounds. This compound would show a single resonance in the phosphonate region of the ³¹P NMR spectrum, confirming the presence and chemical state of the phosphorus atom. tsscience.co.kr For derivatives, such as diethyl [(arylamino)(4-ethynylphenyl)methyl]phosphonates, the chemical shifts in ¹H, ¹³C, and ³¹P NMR will change according to the specific substituents, but the fundamental patterns remain crucial for structural assignment. rsc.orgnih.gov

Table 1: Representative NMR Data for Diethyl Phosphonate Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Multiplicity / Coupling |

|---|---|---|---|

| ¹H | -P(O)(OCH₂CH₃ )₂ | ~1.3 | Triplet |

| -P(O)(OCH₂ CH₃)₂ | ~4.1 | Doublet of Quartets | |

| Ar-H | ~7.2 - 7.8 | Doublets | |

| -C≡C-H | ~3.1 | Singlet | |

| ¹³C | -P(O)(OCH₂CH₃ )₂ | ~16 | Doublet |

| -P(O)(OCH₂ CH₃)₂ | ~62 | Doublet | |

| Ar-C | ~120 - 135 | Singlets and Doublets | |

| Ar-C -P | ~130 | Doublet (large ¹JCP) | |

| -C ≡C-H | ~77 | Singlet | |

| -C≡C -H | ~83 | Doublet | |

| ³¹P | P =O | ~18 - 25 | Singlet |

Note: Chemical shifts are approximate and can vary based on solvent and specific molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Monitoring Reaction Progress and Surface Functionalization

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups within a molecule and is widely used to monitor the progress of reactions involving this compound. researchgate.net The presence of characteristic absorption bands in the IR spectrum confirms the successful synthesis of the molecule or its derivatives. nih.gov

Key vibrational frequencies for this compound include a strong absorption band for the P=O (phosphoryl) stretch, typically found in the region of 1220-1280 cm⁻¹. researchgate.netchemrxiv.org The terminal alkyne C≡C-H bond gives rise to a sharp, weak absorption at approximately 3300 cm⁻¹, while the C≡C triple bond stretch appears around 2110 cm⁻¹. The P-O-C linkages show strong bands in the 1020-1060 cm⁻¹ region. researchgate.net

FT-IR is also instrumental in confirming the functionalization of surfaces. When this compound is anchored to a substrate, the appearance of these characteristic peaks (P=O, P-O-C, C≡C) in the FT-IR spectrum of the surface provides direct evidence of successful immobilization. mdpi.com Furthermore, if the ethynyl group is used in subsequent reactions, such as "click chemistry," the disappearance of the C≡C-H and C≡C stretching bands can be monitored to confirm reaction completion. researchgate.net

Table 2: Characteristic FT-IR Absorption Frequencies for this compound

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| ≡C-H | Stretching | ~3300 | Sharp, Weak-Medium |

| Ar C-H | Stretching | ~3000-3100 | Medium |

| Alkyl C-H | Stretching | ~2850-2990 | Medium-Strong |

| C≡C | Stretching | ~2110 | Weak |

| Ar C=C | Stretching | ~1500-1600 | Medium |

| P=O | Stretching | ~1220-1280 | Strong |

| P-O-C | Asymmetric Stretch | ~1020-1060 | Strong |

| P-O-C | Symmetric Stretch | ~950-970 | Strong |

Note: Wavenumbers are approximate and subject to molecular environment.

X-ray Photoelectron Spectroscopy (XPS) for Surface Compositional Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and chemical state of the elements within the top few nanometers of a material's surface. This makes it exceptionally well-suited for analyzing substrates that have been functionalized with this compound.

An XPS survey scan of a functionalized surface would confirm the presence of carbon (C), oxygen (O), and phosphorus (P). High-resolution scans of the individual elemental regions provide more detailed information. The C 1s spectrum can be deconvoluted to identify carbon atoms in different chemical environments, such as C-C/C-H in the phenyl ring, C-O in the ethoxy groups, and the unique carbons of the ethynyl group. The O 1s spectrum would show components corresponding to the P=O and P-O-C environments.

Crucially, the P 2p spectrum provides a clear signature for the phosphonate group. The binding energy of the P 2p peak is characteristic of the +5 oxidation state of phosphorus in a phosphonate ester, confirming the integrity of the molecule upon surface attachment. Quantitative analysis of the peak areas allows for the determination of the surface atomic concentrations, providing insight into the density of the immobilized molecules.

Table 3: Expected XPS Binding Energies for Key Elements

| Element | Orbital | Functional Group Context | Expected Binding Energy (eV) |

|---|---|---|---|

| C 1s | C-C, C-H, C≡C | Phenyl and Ethynyl Groups | ~284.8 |

| C-O | Ethoxy Groups | ~286.5 | |

| O 1s | P-O -C | Ethoxy Groups | ~533.0 |

| P=O | Phosphoryl Group | ~531.5 | |

| P 2p | P (O)(OR)₂ | Phosphonate Group | ~133.0 - 134.0 |

Circular Dichroism (CD) Spectroscopy for Probing Induced Helical Structures in Polymers

The terminal ethynyl group of this compound makes it a suitable monomer for polymerization, leading to the formation of poly(phenylacetylene) derivatives. When such polymerizations are conducted in the presence of chiral catalysts or with chiral co-monomers, the resulting polymer chains can adopt a preferred helical conformation (one-handed helicity). Circular Dichroism (CD) spectroscopy is the primary technique for investigating these induced helical structures in solution and thin films. nih.gov

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. An achiral polymer will not produce a CD signal. However, if a poly(phenylacetylene) backbone bearing phosphonate side groups is induced to form a helical structure, it becomes a chiral macromolecule and will exhibit characteristic CD signals, known as Cotton effects. rsc.org The sign and intensity of these Cotton effects provide information about the helical handedness and the degree of structural order in the polymer.

Research on poly(phenylacetylene)s with phosphonate pendants has demonstrated that complexation with chiral molecules can induce helicity in the polymer backbone, which is directly observable and quantifiable through CD spectroscopy. rsc.org This makes CD an essential tool for characterizing the chiroptical properties of macromolecular systems derived from this compound.

Theoretical and Computational Modeling of this compound Systems

Alongside experimental techniques, theoretical and computational modeling provides a molecular-level understanding of the properties of this compound and its derivatives.

Electronic Structure Calculations (e.g., DFT) of this compound and Derivatives

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations can predict a wide range of properties, offering valuable insights that complement experimental data.

A primary application of DFT is the determination of the molecule's minimum-energy geometry. nih.gov This provides precise information on bond lengths, bond angles, and dihedral angles, which can be compared with data from X-ray crystallography for validation. nih.gov

Furthermore, DFT calculations can predict vibrational frequencies. researchgate.net The calculated IR spectrum can be compared with the experimental FT-IR spectrum, aiding in the assignment of complex vibrational modes. A good agreement between the theoretical and experimental spectra provides strong support for the proposed structure. nih.gov

DFT is also used to analyze the electronic properties of the molecule. Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are particularly important. The HOMO-LUMO energy gap is a key parameter that relates to the molecule's chemical reactivity and electronic excitation properties. The spatial distribution of these frontier orbitals can indicate the regions of the molecule most likely to act as electron donors or acceptors, which is critical for understanding its role in charge transfer processes or chemical reactions.

Table 4: Insights from DFT Calculations on Phosphonate Systems

| Calculated Property | Information Obtained | Relevance |

|---|---|---|

| Optimized Geometry | Bond lengths, bond angles, dihedral angles | Provides the most stable 3D structure of the molecule. |

| Vibrational Frequencies | Predicted IR and Raman spectra | Aids in the assignment of experimental spectroscopic bands. researchgate.net |

| HOMO/LUMO Energies | Energy gap, electron density distribution | Predicts electronic properties, reactivity, and potential for use in electronic materials. |

| NBO Analysis | Atomic charges, bonding interactions | Reveals charge delocalization and intramolecular interactions contributing to stability. |

| Molecular Electrostatic Potential (MEP) | Electron-rich and electron-poor regions | Identifies sites susceptible to electrophilic and nucleophilic attack. |

Molecular Dynamics Simulations for Understanding Polymer Conformations and Interactions

Molecular Dynamics (MD) simulations serve as a powerful computational microscope for exploring the conformational landscape and intermolecular interactions of polymers derived from this compound. These polymers, typically belonging to the class of substituted poly(phenylacetylene)s (PPAs), are known for their potential to form ordered helical structures. MD simulations provide atomistic-level insights into the factors governing the formation, stability, and dynamic behavior of these helical conformations.

In a typical MD simulation of a PPA, an initial polymer structure is constructed, often consisting of multiple monomer units with a defined stereochemistry. This initial structure is placed in a simulation box, solvated with an appropriate solvent model, and subjected to energy minimization to relax any unfavorable atomic clashes. The system is then gradually heated and equilibrated under specific thermodynamic ensembles, such as the canonical (NVT) or isothermal-isobaric (NPT) ensemble, using thermostats and barostats (e.g., Berendsen or Nosé-Hoover) to maintain constant temperature and pressure. The integration of Newton's equations of motion is commonly performed using algorithms like the leapfrog or velocity Verlet method with a time step of 1-2 femtoseconds.

Furthermore, MD simulations are invaluable for studying the interactions between polymer chains and between the polymer and solvent molecules. By analyzing intermolecular forces, researchers can understand how solvent choice affects polymer solubility and conformation. For example, simulations can reveal the formation of hydrogen bonds or other non-covalent interactions that stabilize certain polymer aggregates or conformations. nih.gov The data gathered from these simulations, such as the radius of gyration and end-to-end distance, offer quantitative measures of the polymer's size and shape in solution, complementing experimental techniques like light scattering and viscometry.

Table 1: Typical Parameters in Molecular Dynamics Simulations of Substituted Poly(phenylacetylene)s

| Parameter | Typical Value/Method | Purpose |

|---|---|---|

| Force Field | AMBER, CHARMM, OPLS-AA | Describes the potential energy of the system as a function of atomic coordinates. |

| Ensemble | NVT (Canonical), NPT (Isothermal-Isobaric) | Maintains constant Number of particles, Volume, and Temperature (NVT) or Pressure (NPT). |

| Thermostat | Berendsen, Nosé-Hoover, Langevin | Controls the temperature of the simulation. |

| Barostat | Berendsen, Parrinello-Rahman | Controls the pressure of the simulation. |

| Time Step | 1-2 fs | The interval between successive calculations of forces and positions. |

| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | The total duration of the simulated trajectory, depending on the process of interest. |

| Analysis | RDF, RMSD, Radius of Gyration, Dihedral Angles | Quantifies structural and dynamic properties of the polymer. |

Computational Mechanistic Studies of Reactions Involving the Ethynyl and Phosphonate Moieties

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the reaction mechanisms, transition states, and selectivity of chemical transformations involving the ethynyl and phosphonate functional groups of this compound. These theoretical studies are crucial for understanding reactivity, optimizing reaction conditions, and designing novel synthetic pathways.

Reactions of the Ethynyl Moiety:

The terminal alkyne group is a versatile handle for various carbon-carbon bond-forming reactions, most notably the Sonogashira cross-coupling reaction. DFT calculations have been extensively used to model the catalytic cycle of this palladium- and copper-co-catalyzed reaction. researchgate.netresearchgate.net Computational studies can elucidate the energetics of each elementary step, including:

Oxidative Addition: The addition of the aryl halide to the Pd(0) complex.

Transmetalation: The transfer of the acetylide group from the copper co-catalyst to the palladium center. This is often identified as the rate-determining step. researchgate.net

Reductive Elimination: The final step that forms the C-C bond and regenerates the Pd(0) catalyst.

By calculating the free energy profiles of these steps, researchers can understand the role of ligands, solvents, and bases in the reaction's efficiency. researchgate.net

The ethynyl group also participates in cycloaddition reactions. DFT methods are employed to study the feasibility and selectivity of reactions like [3+2] and [4+2] cycloadditions. researchgate.netmdpi.com These studies involve locating the transition state structures and calculating their activation energies. Analysis of the Frontier Molecular Orbitals (HOMO-LUMO) of the reactants helps to explain the observed regioselectivity and stereoselectivity of the cycloaddition products. mdpi.commdpi.com For example, DFT can predict whether a reaction will proceed via a concerted or stepwise mechanism and which constitutional isomer is favored. researchgate.netmdpi.com

Reactions of the Phosphonate Moiety:

The diethyl phosphonate group also exhibits rich reactivity that can be explored through computational means. DFT calculations are used to investigate the electronic properties of the phosphonate group, such as its electron-withdrawing nature and its influence on the reactivity of the attached aromatic ring. researchgate.net Natural Bond Orbital (NBO) analysis, for instance, can quantify charge distributions and hyperconjugative interactions, providing a rationale for the molecule's stability and reactivity. researchgate.net

Mechanistic studies of reactions directly involving the P-C bond or the P=O group are also common. For example, the hydrolysis of the phosphonate esters to phosphonic acids, a key modification for altering polymer properties, can be modeled to understand its mechanism and pH dependence. Furthermore, DFT can be used to study the mechanism of reactions where the phosphonate acts as a directing group or participates in transformations like the Horner-Wadsworth-Emmons reaction. Computational analysis of proposed intermediates and transition states helps to validate or refute hypothesized reaction pathways. rsc.orgrsc.org

Table 2: Common Computational Methods for Mechanistic Studies

| Method | Basis Set | Information Obtained |

|---|---|---|

| Density Functional Theory (DFT) | B3LYP, M06-2X, etc. with basis sets like 6-31G(d,p) or 6-311+G(d,p) | Optimized geometries of reactants, products, intermediates, and transition states; reaction energies and activation barriers; electronic properties (HOMO/LUMO). rsc.orgnih.gov |

| Time-Dependent DFT (TD-DFT) | Same as DFT | Simulates UV-Vis spectra to analyze electronic transitions. researchgate.net |

| Natural Bond Orbital (NBO) Analysis | Performed on DFT-optimized structures | Atomic charges, bond orders, and analysis of donor-acceptor (hyperconjugative) interactions. researchgate.net |

| Quantum Theory of Atoms in Molecules (QTAIM) | Performed on DFT-optimized structures | Characterizes the nature of chemical bonds and non-covalent interactions. rsc.org |

By combining these computational approaches, a comprehensive understanding of the intrinsic reactivity of both the ethynyl and phosphonate moieties in this compound can be achieved, guiding future synthetic efforts and materials design.

Future Research Directions and Emerging Paradigms for Diethyl 4 Ethynylphenyl Phosphonate

Exploration of Novel Synthetic Pathways for Enhanced Scalability and Efficiency

The future synthesis of Diethyl (4-ethynylphenyl)phosphonate and its derivatives is geared towards improving efficiency, scalability, and sustainability. While traditional methods like the Michaelis-Arbuzov and Kabachnik-Fields reactions provide foundational pathways, emerging research points toward more advanced catalytic systems.

Future investigations are likely to focus on:

One-Pot Catalytic Systems: Developing single-step reactions that combine carbonyl compounds, amines, and diethyl phosphite (B83602) using novel catalysts, such as lanthanoid triflates or gallium triiodide, can significantly streamline the synthesis of related α-aminophosphonates.

Microwave-Assisted Synthesis: Utilizing microwave irradiation can dramatically reduce reaction times, often to mere minutes, for cross-coupling reactions between H-phosphonate diesters and aryl halides, a technique that could be adapted for scalable production.

Mechanochemical Methods: As a green chemistry alternative, solvent-free mechanochemical synthesis is a promising area for phosphonate (B1237965) production, reducing waste and energy consumption.

These advanced synthetic strategies are crucial for making this compound more accessible for its potential applications in materials science and catalysis.

Development of Advanced Materials with Tunable Helical and Optoelectronic Properties

The ethynyl (B1212043) group in this compound is a key functional handle for polymerization, paving the way for novel advanced materials. Future research is set to explore the creation of polymers with unique structural and functional properties.

Poly(phenylacetylene) (PPA) Derivatives: The polymerization of the ethynyl moiety can yield substituted poly(phenylacetylene)s. The bulky diethylphosphonate side group is expected to induce steric hindrance, forcing the polymer backbone to adopt a stable helical conformation. These helical polymers are of significant interest due to their chiroptical properties and potential applications in chiral separation and asymmetric catalysis. Research will likely focus on:

Stimuli-Responsive Helices: Investigating how external stimuli such as temperature, solvents, or light can be used to control and switch the helical sense (inversion) of these PPA backbones. This could lead to the development of "smart" materials for use in sensors or molecular switches.

Chiral Amplification: Utilizing chiral initiators or additives during polymerization to produce polymers with a predominantly one-handed screw sense, a phenomenon known as helix-sense-selective polymerization.

Optoelectronic Applications: The phosphonate group can significantly influence the electronic and optical properties of conjugated polymer systems. This opens avenues for creating materials for optoelectronic devices.

Organic Light-Emitting Diodes (OLEDs): Phosphonate groups can act as effective anchoring points for binding to metal oxide surfaces (like indium tin oxide, ITO) in OLEDs, improving device architecture and performance. They can also be incorporated into emitter molecules or host materials to tune triplet energy levels, potentially leading to more efficient phosphorescent OLEDs.

Polymer Light-Emitting Diodes (PLEDs): In solution-processed PLEDs, phosphonate-functionalized polymers can offer good solubility and facilitate the formation of high-quality thin films, which are essential for device fabrication.

The combination of a tunable helical structure and tailored optoelectronic properties makes polymers derived from this compound a rich area for future materials science research.

Table 1: Potential Properties of Polymers Derived from this compound

| Property | Origin | Potential Application |

|---|---|---|

| Helical Structure | Steric hindrance from phosphonate side groups | Chiral stationary phases, asymmetric catalysis |

| Stimuli-Responsiveness | Dynamic nature of the poly(phenylacetylene) backbone | Molecular switches, sensors |

| Tunable Emission | Influence of phosphonate group on electronic structure | Organic Light-Emitting Diodes (OLEDs) |

| Surface Anchoring | Coordination of phosphonate group to metal oxides | Improved charge injection in electronic devices |

Expansion of Catalytic Applications and Interface Engineering in Energy and Environmental Science

The phosphonate moiety is an excellent ligand for coordinating with metal ions, suggesting a promising future for this compound in catalysis. A key emerging paradigm is the concept of "interface engineering," where the molecule is used not just as a ligand but as a building block to create structured, heterogeneous catalysts.

Future research directions include:

Heterogeneous Catalyst Development: The ethynyl group provides a reactive site for covalently grafting the molecule onto solid supports like silica (B1680970) or polymers. Once immobilized, the phosphonate group can chelate with catalytically active metals (e.g., palladium, rhodium, zirconium), creating robust and recyclable heterogeneous catalysts.

Metal-Organic Frameworks (MOFs): The molecule can serve as an organic linker in the synthesis of metal-organic frameworks. The phosphonate end would coordinate with metal clusters, while the ethynylphenyl group would form the structural backbone of the porous material. These phosphonate-based MOFs could be designed for specific catalytic applications, such as CO2 reduction or oxidation reactions.

Catalysis in Energy Conversion: Phosphonate-based materials are being explored for applications in fuel cells and batteries. Catalysts engineered from this compound could be integrated into membranes or electrodes to enhance proton conduction or facilitate electrochemical reactions. The ability to create well-defined porous architectures is particularly valuable for improving access of reactants to the active catalytic sites.

By combining the coordinating power of the phosphonate group with the anchoring capability of the ethynyl group, researchers can design next-generation catalysts with enhanced stability, reusability, and efficiency for a range of energy and environmental applications.

Integration into Supramolecular Assemblies and Nanostructures for Advanced Functionalities

Supramolecular chemistry offers a powerful approach to organize molecules into functional assemblies through non-covalent interactions. This compound is an ideal candidate for use as a "tecton," or molecular building block, in the construction of such ordered nanostructures.

The primary driving forces for its assembly are:

Hydrogen Bonding: The P=O group of the phosphonate is a strong hydrogen bond acceptor. In derivatives like α-aminophosphonates, the N-H group can act as a hydrogen bond donor, leading to the formation of predictable, self-assembled structures such as centrosymmetric dimers.

Coordination Chemistry: The phosphonate group can coordinate with metal ions to form discrete molecular complexes or extended coordination polymers.

Emerging research paradigms in this area involve leveraging the dual functionality of the molecule:

Post-Assembly Modification: The ethynyl group can serve as a reactive handle for chemical transformations after the initial supramolecular assembly is formed. For instance, a 1D chain or 2D sheet held together by hydrogen bonds could be permanently locked into place by polymerizing the aligned ethynyl groups, creating robust and functional nanomaterials.

Hierarchical Structures: The molecule can be used to build complex, multi-level structures. For example, the phosphonate headgroup could be encapsulated within a larger host molecule (like a nanojar), leaving the ethynylphenyl "tail" exposed on the surface. These functionalized host-guest complexes could then be assembled further into larger arrays or linked to surfaces.

By controlling the interplay of hydrogen bonding, metal coordination, and covalent modification, researchers can aim to construct sophisticated nanostructures with tailored functions for applications in molecular recognition, sensing, and advanced materials.

Advancements in Spectroscopic Probing and Predictive Computational Methodologies

A deep understanding of the structure, properties, and reactivity of this compound and its derivatives requires a synergistic approach combining advanced analytical techniques with powerful computational modeling.

Spectroscopic and Structural Characterization: Future studies will rely on a suite of sophisticated techniques to probe the molecule's behavior from the atomic to the macroscopic level.

Nuclear Magnetic Resonance (NMR): Beyond standard ¹H and ¹³C NMR, ³¹P NMR is an indispensable tool for characterizing organophosphorus compounds, providing direct insight into the chemical environment of the phosphorus atom. Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) will be essential for the unambiguous structural elucidation of complex derivatives and polymers.

X-ray Crystallography: Single-crystal X-ray diffraction remains the definitive method for determining the precise 3D structure of the molecule and its derivatives in the solid state. This technique is crucial for understanding intermolecular interactions, such as hydrogen bonding patterns, which govern crystal packing and supramolecular assembly.

Mass Spectrometry (MS): High-resolution mass spectrometry is vital for confirming molecular formulas and for identifying products of complex reactions or transformation products in environmental samples.

Predictive Computational Methodologies: Computational chemistry is poised to play an increasingly predictive role in guiding experimental work.

Density Functional Theory (DFT): DFT calculations are becoming standard for predicting a wide range of properties, including molecular geometries, vibrational frequencies (for comparison with FT-IR spectra), and NMR chemical shifts. These calculations can also provide insight into electronic structure, reaction mechanisms, and the nature of intermolecular interactions.

Molecular Dynamics (MD) Simulations: MD simulations can be used to model the dynamic behavior of this compound in larger systems, such as its adsorption on a catalyst surface or the folding of a polymer chain in solution.

In Silico Spectral Databases: An emerging trend is the creation of large-scale in silico databases of predicted mass spectra. Such databases could help in the high-throughput screening and tentative identification of novel phosphonate compounds and their transformation products in complex mixtures.

The integration of these advanced experimental and computational methods will accelerate the discovery and development of new materials and applications based on this compound.

Table 2: Key Analytical and Computational Techniques for Future Research

| Technique | Information Provided | Research Area Application |

|---|---|---|

| ³¹P NMR Spectroscopy | Direct probing of the phosphorus chemical environment | Synthesis, Catalysis, Materials |

| X-ray Crystallography | 3D molecular structure and intermolecular packing | Supramolecular Chemistry |

| Density Functional Theory (DFT) | Electronic structure, predicted spectra, reaction energies | All Areas |

| Molecular Dynamics (MD) | Dynamic behavior, adsorption, conformational changes | Materials, Catalysis |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Diethyl (4-ethynylphenyl)phosphonate, and how can reaction conditions be optimized?

- Methodology :

-

Phosphonate Esterification : Start with (4-ethynylphenyl)phosphonic acid and employ esterification using ethanol and a dehydrating agent (e.g., HCl gas or trimethylsilyl chloride). Monitor reaction completion via <sup>31</sup>P NMR (δ ~20–30 ppm for diethyl arylphosphonates) .

-

Substitution Reactions : Use nucleophilic substitution with diethyl phosphite and a halogenated precursor (e.g., 4-ethynylphenyl bromide) under basic conditions (e.g., NaH in toluene). Optimize temperature (0–25°C) and reaction time (12–24 hrs) to maximize yield .

-

Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Purity (>95%) is confirmed by HPLC and NMR .

- Key Data :

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral features interpreted?

- Methodology :

- <sup>31</sup>P NMR : Use proton-decoupled <sup>31</sup>P NMR to observe the phosphorus environment. The phosphonate group typically resonates at δ 20–30 ppm. Coupling to the ethynyl proton (if present) may split the signal .

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify the ethynyl proton (δ 2.5–3.5 ppm, triplet) and aromatic protons (δ 7.0–8.0 ppm). Ethoxy groups appear as quartets (δ 1.2–1.4 ppm for CH3, δ 4.0–4.2 ppm for CH2) .

- IR Spectroscopy : Confirm P=O (1250–1300 cm<sup>−1</sup>) and C≡C (2100–2260 cm<sup>−1</sup>) stretches .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthetic yields or purity for this compound?

- Methodology :

- Variable Analysis : Compare reaction parameters (e.g., solvent polarity, base strength, temperature). For example, NaH in toluene ( ) may offer higher reproducibility than K2CO3 in DMF.

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., unreacted phosphonic acid or ethynyl decomposition products). Adjust stoichiometry or reaction time to suppress side reactions .

- Scale-Up Challenges : Optimize mixing efficiency (e.g., dropwise addition of reagents) and inert atmosphere (Ar) to prevent oxidation of the ethynyl group .

Q. What mechanistic insights govern the introduction of the ethynyl group into arylphosphonates?

- Methodology :

- Sonogashira Coupling : Use Pd/Cu catalysts to couple 4-bromophenylphosphonate with terminal alkynes. Monitor catalyst loading (1–5 mol%) and ligand effects (e.g., PPh3 vs. XPhos) on yield .

- Ohira-Bestmann Reaction : Generate alkynes in situ from aldehydes using diazophosphonates. This method avoids handling gaseous acetylene but requires strict temperature control (−10°C to RT) .

Q. What toxicological assessments are required for regulatory approval of this compound in material applications?

- Methodology :

- In Vitro Assays : Conduct bacterial reverse mutation (Ames test) and mammalian cell micronucleus assays to assess genotoxicity. Follow OECD Guidelines 471 and 487 .

- Migration Studies : Simulate leaching under intended use conditions (e.g., food contact materials) using LC-MS to quantify residual phosphonate. EFSA mandates migration limits <0.05 mg/kg .

- Neurotoxicity Screening : Evaluate structurally similar compounds (e.g., diethyl benzylphosphonate) for neurotoxic effects via acetylcholinesterase inhibition assays .

Q. How do substituents on the phenyl ring influence the reactivity of Diethyl (4-substituted phenyl)phosphonate derivatives?

- Methodology :

- Electronic Effects : Electron-withdrawing groups (e.g., NO2) increase electrophilicity at phosphorus, enhancing nucleophilic substitution rates. Hammett plots correlate σ values with reaction kinetics .

- Steric Effects : Bulky substituents (e.g., tert-butyl) reduce accessibility to the phosphonate group, lowering esterification yields. Computational modeling (e.g., MM2) quantifies steric bulk .

- Case Study : Diethyl (4-methoxyphenyl)phosphonate exhibits faster hydrolysis than the nitro analog due to electron-donating resonance effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.